methyl 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoate
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Description
Methyl 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoate is a useful research compound. Its molecular formula is C30H24Cl3NO4 and its molecular weight is 568.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H25ClN2O4 and a molecular weight of approximately 442.92 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly the isoxazole moiety known for its pharmacological significance.
Research indicates that compounds with isoxazole structures often exhibit varied biological activities, including anti-inflammatory and analgesic effects. The specific mechanism of action for this compound is likely related to its interaction with specific receptors or enzymes in biological pathways.
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory potential of isoxazole derivatives. For instance, compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .
Case Studies
- Cyclooxygenase Inhibition : A study demonstrated that certain isoxazole derivatives exhibited sub-micromolar IC50 values against COX-2, indicating strong potential as anti-inflammatory agents .
- CYP-mediated Activation : Another research highlighted that the metabolic activation by cytochrome P450 enzymes can enhance the therapeutic index of certain inhibitors derived from similar scaffolds, suggesting a pathway for selective targeting in tumor cells while minimizing systemic toxicity .
Data Tables
Activity Type | Compound | IC50 Value (µM) | Mechanism |
---|---|---|---|
COX Inhibition | Methyl 4-((1S,2S)-... | < 1 | Selective COX-2 inhibition |
Antitumor Activity | Related isoxazole derivatives | Varies | CYP-mediated activation |
Analgesic Effects | Isoxazole derivatives with para-substituents | Varies | Modulation of pain pathways |
Properties
IUPAC Name |
methyl 4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl3NO4/c1-36-30(35)18-9-5-16(6-10-18)21-14-22(21)20-12-11-19(13-26(20)33)37-15-23-28(34-38-29(23)17-7-8-17)27-24(31)3-2-4-25(27)32/h2-6,9-13,17,21-22H,7-8,14-15H2,1H3/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWORVIZATDKP-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2C3=C(C=C(C=C3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2C[C@@H]2C3=C(C=C(C=C3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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